REACTION_CXSMILES
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C([Li])(C)(C)C.[C:6]([O:10][C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)([CH3:9])([CH3:8])[CH3:7].CN(C)[CH:22]=[O:23]>C(OCC)C>[C:6]([O:10][C:11](=[O:19])[NH:12][C:13]1[C:18]([CH:22]=[O:23])=[CH:17][CH:16]=[CH:15][N:14]=1)([CH3:9])([CH3:7])[CH3:8]
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Name
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|
Quantity
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14.5 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1=NC=CC=C1)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
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8 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at 0° C. for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
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partitioned between half-saturated aqueous ammonium chloride solution (100 mL)
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Type
|
EXTRACTION
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Details
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The aqueous layer was further extracted with ethyl acetate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (40% ethyl acetate in hexanes)
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Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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C(C)(C)(C)OC(NC1=NC=CC=C1C=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |